3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
Description
3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound featuring a 1,5-dioxaspiro[5.5]undecane-2,4-dione core fused with a substituted phenylamino moiety. Its structure is characterized by a spiro junction connecting a cyclohexane ring (chair conformation) and a 1,3-dioxane ring (distorted boat conformation) . The aromatic substituent at the 3-position includes a chlorine atom at the meta position and a methyl group at the ortho position, introducing steric and electronic effects that influence molecular packing and intermolecular interactions. This compound is synthesized via condensation reactions between substituted anilines and 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives in ethanol with trimethoxymethane as a catalyst .
Properties
IUPAC Name |
3-[(3-chloro-2-methylanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-13(18)6-5-7-14(11)19-10-12-15(20)22-17(23-16(12)21)8-3-2-4-9-17/h5-7,10,19H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKISGOPDGLKRPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C2C(=O)OC3(CCCCC3)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylaniline with appropriate reagents to form the desired spirocyclic structure. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as chlorination, reduction, and spirocyclization, followed by purification techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Crystallographic Data Comparison
Key Findings :
- Electron-Withdrawing Groups (NO₂, Cl): Increase molecular polarity, enhancing hydrogen bonding and π⋯π interactions .
- Steric Effects : Ortho-substituents (e.g., 2-methyl in the target compound) reduce packing efficiency compared to para-substituted analogs .
- Hydrogen Bonding: Hydroxyl or amino groups (e.g., –OH, –NH) significantly improve crystal lattice stability .
Biological Activity
The compound 3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione , with the CAS number 894686-72-7 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and it features a spirocyclic structure that contributes to its unique biological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of spiro compounds often display significant antimicrobial properties. The presence of the chloro and methyl groups in this compound may enhance its interaction with microbial cell membranes or metabolic pathways, leading to bactericidal effects.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Specifically, it has been noted for its activity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some studies indicate that the compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The compound may act as an enzyme inhibitor or modulator, affecting key metabolic pathways in target cells.
- Its structural features allow it to interact with specific receptors or proteins involved in cell signaling.
Case Studies
- Antimicrobial Evaluation : A study conducted on various microbial strains revealed that the compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10-50 µg/mL, indicating moderate potency compared to standard antibiotics.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment.
- Inflammatory Response Modulation : In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Data Table
| Biological Activity | Observations | Reference |
|---|---|---|
| Antimicrobial | MIC values between 10-50 µg/mL | Study on microbial strains |
| Anticancer | Dose-dependent reduction in cell viability | In vitro cancer studies |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Inflammatory response model |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
